Cas no 84478-72-8 (5-Amino-2-chloro-4-fluorophenol)
5-Amino-2-chloro-4-fluorophenol Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-2-chloro-4-fluoro-phenol
- 5-Amino-2-chloro-4-fluorophenol
- Phenol,5-amino-2-chloro-4-fluoro-
- 2-Chloro-4-fluoro-5-aminophenol
- 2-Fluoro-4-chloro-5-hydroxyaniline
- 4-Chloro-2-fluoro-5-hydroxyaniline
- 5-amino-2-chloro-4-fluorobenzenol
- Phenol, 5-amino-2-chloro-4-fluoro-
- 5-amino-2-chloro-4-fiuorophenol
- 2-Chloro-4-fluoro-5-amino phenol
- PubChem4516
- Oprea1_398840
- 3-amino-6-chloro-4-fluorophenol
- AFZLCOLNTRPSIF-UHFFFAOYSA-N
- WT126
- 4chloro-2-flu
- 5-Amino-2-chloro-4-fluorophenol (ACI)
- AKOS005069503
- CS-0097738
- Z1201618417
- 5-azanyl-2-chloranyl-4-fluoranyl-phenol
- DTXSID90233461
- 4-chloro-2-fluoro-5-hydroxy-aniline
- 11L-354S
- J-516681
- EN300-7035622
- A840804
- SCHEMBL826422
- MFCD00055622
- 2-Chloro-4-fluoro-5-aminophenol; 2-Fluoro-4-chloro-5-hydroxyaniline; 4-Chloro-2-fluoro-5-hydroxyaniline;
- SY008758
- 84478-72-8
- SB76049
- 4chloro-2-fluoro-5-hydroxy-aniline
-
- MDL: MFCD00055622
- Inchi: 1S/C6H5ClFNO/c7-3-1-4(8)5(9)2-6(3)10/h1-2,10H,9H2
- InChI Key: AFZLCOLNTRPSIF-UHFFFAOYSA-N
- SMILES: FC1C(N)=CC(O)=C(Cl)C=1
Computed Properties
- Exact Mass: 161.00400
- Monoisotopic Mass: 161.0043696g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 46.2
Experimental Properties
- Density: 1.519
- Melting Point: 145-146 ºC
- Boiling Point: 272 ºC
- Flash Point: 118 ºC
- PSA: 46.25000
- LogP: 2.34810
5-Amino-2-chloro-4-fluorophenol Customs Data
- HS CODE:2922299090
- Customs Data:
China Customs Code:
2922299090Overview:
2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
5-Amino-2-chloro-4-fluorophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A595495-250mg |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 250mg |
$ 52.00 | 2023-09-08 | ||
| TRC | A595495-1g |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 1g |
$ 167.00 | 2023-09-08 | ||
| TRC | A595495-2.5g |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 2.5g |
$ 328.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042993-1g |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 97% | 1g |
1006CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042993-5g |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 97% | 5g |
3332CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 042993-25g |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 97% | 25g |
11671CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT356-1g |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 97% | 1g |
803CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT356-100mg |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 97% | 100mg |
132CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XT356-250mg |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 97% | 250mg |
305CNY | 2021-05-07 | |
| Fluorochem | 010724-5g |
5-Amino-2-chloro-4-fluorophenol |
84478-72-8 | 97% | 5g |
£170.00 | 2022-03-01 |
5-Amino-2-chloro-4-fluorophenol Production Method
Production Method 1
Production Method 2
2.1 -
3.1 -
Production Method 3
Production Method 4
2.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 4 h, 0.1 MPa, 15 - 25 °C
Production Method 5
Production Method 6
1.2 Reagents: Iron ; 2.5 h, 65 - 75 °C
Production Method 7
2.1 Reagents: Potassium hydroxide Solvents: Toluene , Water
Production Method 8
Production Method 9
Production Method 10
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
3.1 Reagents: Potassium hydroxide Solvents: Toluene , Water
Production Method 11
2.1 -
3.1 -
Production Method 12
2.1 Reagents: Sulfuric acid , Nitric acid
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Toluene
4.1 Reagents: Potassium hydroxide Solvents: Toluene , Water
Production Method 13
Production Method 14
1.2 Solvents: Water ; < 25 °C; 1 h, 0 - 10 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
3.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 4 h, 0.1 MPa, 15 - 25 °C
Production Method 15
1.2 10 - 25 °C
2.1 Reagents: Sulfuric acid , Nitric acid Solvents: Water ; rt → 5 °C; < 15 °C; 1 h, 0 - 10 °C
2.2 Solvents: Water ; < 25 °C; 1 h, 0 - 10 °C
3.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 10 min, 20 - 40 °C; 1.5 h, 30 - 40 °C
4.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Methanol ; 4 h, 0.1 MPa, 15 - 25 °C
5-Amino-2-chloro-4-fluorophenol Raw materials
- 2-Chloro-4-fluoro-5-nitrophenol
- Carbonic acid, 5-amino-2-chloro-4-fluorophenyl ethyl ester
- (2-chloro-4-fluoro-5-nitrophenyl) Ethyl Carbonate
- 2-chloro-4-fluoro-phenol
- Carbonic acid, 2-chloro-4-fluorophenyl methyl ester
- 2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate
- Carbonic acid, 2-chloro-4-fluorophenyl ethyl ester
5-Amino-2-chloro-4-fluorophenol Preparation Products
5-Amino-2-chloro-4-fluorophenol Suppliers
5-Amino-2-chloro-4-fluorophenol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-Amino-2-chloro-4-fluorophenol
5-Amino-2-chloro-4-fluorophenol (CAS No. 84478-72-8): A Versatile Intermediate for Pharmaceutical and Agrochemical Applications
5-Amino-2-chloro-4-fluorophenol (CAS No. 84478-72-8) is a halogenated aromatic compound that has gained significant attention in recent years due to its versatile applications in pharmaceutical synthesis, agrochemical formulations, and specialty chemical manufacturing. This multifunctional intermediate combines the reactivity of an amino group with the electronic effects of chlorine and fluorine substituents, making it particularly valuable for constructing complex molecular architectures.
The growing demand for fluorinated pharmaceutical compounds has positioned 5-Amino-2-chloro-4-fluorophenol as a key building block in drug discovery. Recent studies show that approximately 30% of newly approved drugs contain fluorine atoms, highlighting the importance of fluorinated intermediates like this compound. Its unique electronic properties and metabolic stability make it especially valuable for developing CNS drugs and anti-inflammatory agents.
In the agrochemical sector, 5-Amino-2-chloro-4-fluorophenol derivatives are increasingly used in the synthesis of novel pesticides and herbicides. The compound's ability to enhance biological activity while maintaining environmental safety profiles aligns with current trends toward sustainable crop protection solutions. Researchers are particularly interested in its potential for creating next-generation fungicides with improved target specificity.
The synthetic chemistry of 5-Amino-2-chloro-4-fluorophenol offers several advantages for industrial applications. The presence of multiple reactive sites allows for selective functionalization, enabling the creation of diverse molecular scaffolds. Recent advances in catalytic amination and halogen exchange reactions have improved the compound's accessibility and reduced production costs, making it more attractive for large-scale applications.
From a material science perspective, this compound shows promise in the development of advanced organic electronic materials. The combination of electron-withdrawing halogens and electron-donating amino groups creates interesting electronic properties that could be exploited in OLED materials or organic semiconductors. Several research groups are investigating its potential in photovoltaic applications and molecular electronics.
The global market for halogenated phenol derivatives like 5-Amino-2-chloro-4-fluorophenol is projected to grow at a CAGR of 5.8% from 2023 to 2030, driven by increasing demand from the pharmaceutical and agrochemical sectors. Asia-Pacific currently dominates production, with China and India emerging as major suppliers of high-purity batches. Strict quality control standards and regulatory compliance remain critical factors for manufacturers serving international markets.
Recent innovations in green chemistry approaches have focused on improving the sustainability of 5-Amino-2-chloro-4-fluorophenol production. New catalytic systems and solvent-free reaction conditions have reduced waste generation and improved atom economy. These developments align with the pharmaceutical industry's increasing emphasis on process intensification and environmentally friendly synthesis.
Analytical characterization of 5-Amino-2-chloro-4-fluorophenol typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. The compound's purity is crucial for pharmaceutical applications, with most commercial grades specifying ≥98% purity. Recent advances in analytical method development have improved detection limits for potential impurities, ensuring better quality control.
Storage and handling recommendations for 5-Amino-2-chloro-4-fluorophenol emphasize protection from moisture and light, with optimal storage conditions being under inert atmosphere at 2-8°C. The compound demonstrates good stability when properly stored, though regular quality assessments are recommended for long-term storage. Proper material compatibility testing is advised when selecting containers and transfer systems.
Future research directions for 5-Amino-2-chloro-4-fluorophenol applications include exploring its potential in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs). The compound's unique substitution pattern makes it an attractive candidate for developing novel drug delivery systems and targeted therapies. Additionally, its potential in metal-organic frameworks (MOFs) and supramolecular chemistry is an emerging area of investigation.
For researchers working with 5-Amino-2-chloro-4-fluorophenol, recent literature highlights several improved synthetic protocols and novel derivatives with enhanced biological activity. The compound continues to be a subject of interest in medicinal chemistry journals and organic synthesis publications, reflecting its ongoing importance in chemical research and development.
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